

Application Note: HPLC Analysis of 2,6-Dinitro-p-cresol

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Compound of Interest

Compound Name: 2,6-Dinitro-p-cresol

Cat. No.: B1206616

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Abstract

This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of **2,6-Dinitro-p-cresol** (DNPC). The described methodology is based on established protocols for similar nitrophenol compounds and provides a framework for the separation and detection of DNPC in various sample matrices. This document includes a detailed experimental protocol, instrument parameters, and data presentation guidelines to assist in method implementation and validation.

Introduction

2,6-Dinitro-p-cresol (DNPC) is a chemical intermediate used in the synthesis of dyes, pharmaceuticals, and pesticides.^[1] Its detection and quantification are crucial for quality control, environmental monitoring, and safety assessment. High-Performance Liquid Chromatography (HPLC) with UV detection offers a sensitive and reliable method for the analysis of DNPC. This application note provides a comprehensive protocol for the determination of DNPC using a reversed-phase HPLC method.

Experimental

Instrumentation and Chromatographic Conditions

The following table summarizes the proposed HPLC instrumentation and parameters for the analysis of **2,6-Dinitro-p-cresol**. These conditions are based on methods for related dinitrocresol compounds and may require optimization for specific applications.^{[2][3]}

Parameter	Recommended Condition
HPLC System	Quaternary or Binary HPLC Pump, Autosampler, Column Oven, UV-Vis Detector
Column	C18 Reversed-Phase Column (e.g., ODS-3), 5 μ m, 4.6 x 250 mm
Mobile Phase	Isocratic mixture of Methanol and 0.1% Glacial Acetic Acid in Water (e.g., 60:40 v/v)
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	20 μ L
UV Detection	264 nm or 354 nm
Run Time	Approximately 10 minutes

Note: The optimal mobile phase composition and detection wavelength should be determined experimentally. The UV absorption maxima for **2,6-Dinitro-p-cresol** in alcohol are reported to be 241 nm and 354 nm.

Reagents and Standards

- **2,6-Dinitro-p-cresol** analytical standard: Purity >98%
- Methanol: HPLC grade
- Acetonitrile: HPLC grade
- Water: HPLC grade or ultrapure water
- Glacial Acetic Acid: ACS grade

Standard Solution Preparation

- Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 10 mg of **2,6-Dinitro-p-cresol** and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 50 µg/mL.

Sample Preparation

The sample preparation method will vary depending on the matrix. For water samples, a solid-phase extraction (SPE) procedure is recommended to concentrate the analyte and remove interfering substances.^[2]

Solid-Phase Extraction (SPE) Protocol for Water Samples:

- Conditioning: Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of HPLC grade water.
- Loading: Acidify the water sample (e.g., 100 mL) to a pH of approximately 3 with glacial acetic acid. Pass the acidified sample through the conditioned SPE cartridge at a flow rate of about 5 mL/min.
- Washing: Wash the cartridge with 5 mL of HPLC grade water to remove any retained polar impurities.
- Elution: Elute the retained **2,6-Dinitro-p-cresol** from the cartridge with 5 mL of methanol or acetonitrile.
- Final Preparation: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in a known volume of the mobile phase (e.g., 1 mL). Filter the final solution through a 0.45 µm syringe filter before injection into the HPLC system.

Quantitative Data Summary

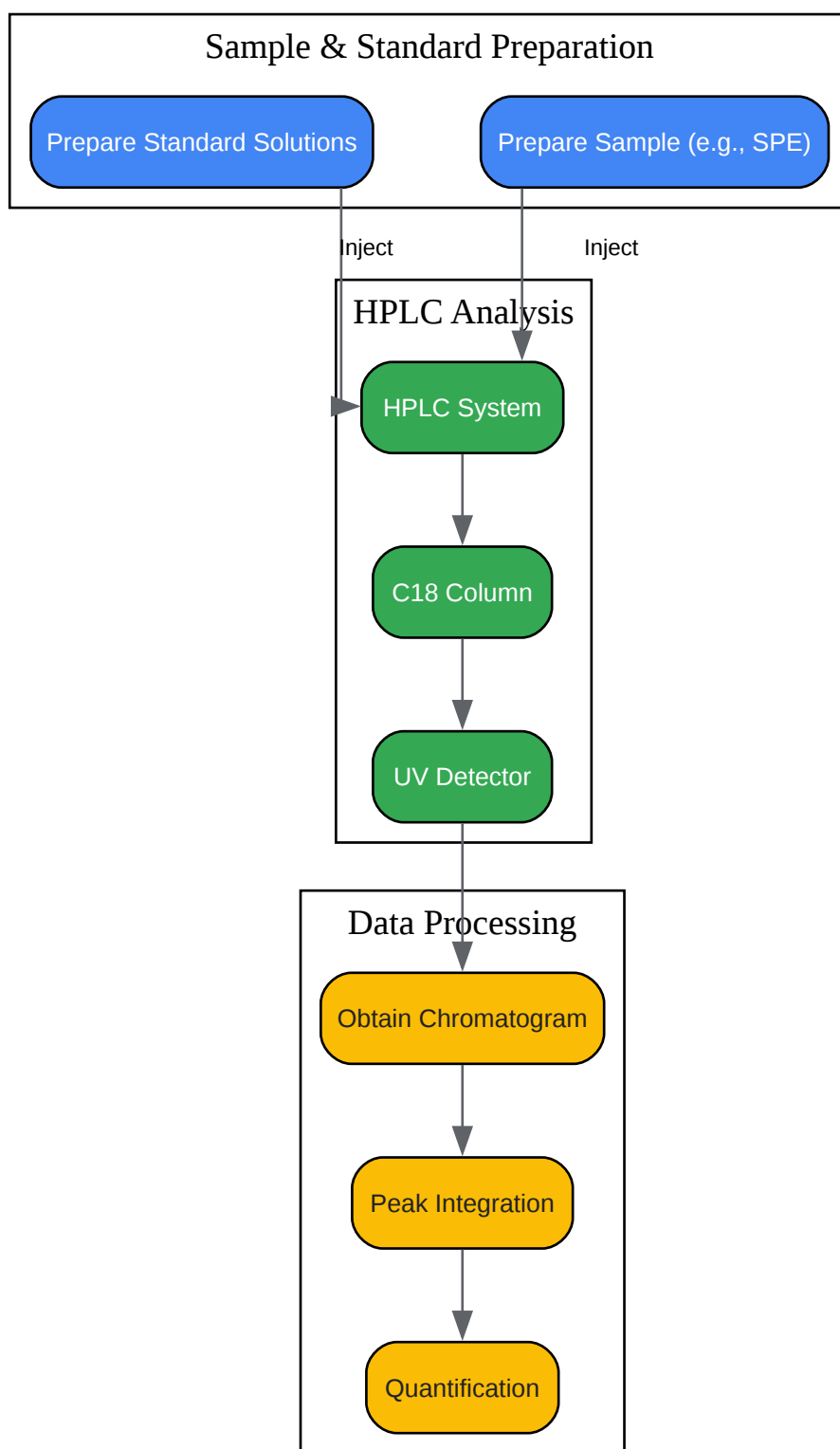
The following table presents expected performance data for a validated HPLC method for **2,6-Dinitro-p-cresol**. These values are indicative and should be experimentally verified.

Parameter	Expected Value
Retention Time (tR)	5 - 8 minutes (dependent on exact conditions)
Linearity (r ²)	> 0.999
Limit of Detection (LOD)	0.1 µg/mL
Limit of Quantitation (LOQ)	0.3 µg/mL
Precision (%RSD)	< 2%
Accuracy/Recovery	95 - 105%

Note: A study using LC/MS/MS reported a method detection limit (MDL) of 0.49 ng/L for DNPC in water, indicating that with more sensitive instrumentation, lower detection limits can be achieved.[2]

Experimental Workflow and Diagrams

The overall workflow for the HPLC analysis of **2,6-Dinitro-p-cresol** is depicted in the following diagram.



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Caption: Experimental workflow for the HPLC analysis of **2,6-Dinitro-p-cresol**.

Conclusion

The proposed HPLC method provides a robust and reliable approach for the quantitative analysis of **2,6-Dinitro-p-cresol**. The use of a C18 reversed-phase column with a methanol and acidified water mobile phase, coupled with UV detection, allows for sensitive and specific determination. The provided experimental protocol and performance characteristics serve as a valuable resource for researchers and professionals in the implementation of this analytical method. Method validation should be performed in accordance with the specific requirements of the application and regulatory guidelines.

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References

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